6,7-Dichloro-3-styrylquinoxalin-2-ol - 149366-37-0

6,7-Dichloro-3-styrylquinoxalin-2-ol

Catalog Number: EVT-448982
CAS Number: 149366-37-0
Molecular Formula: C16H10Cl2N2O
Molecular Weight: 317.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dichloro-3-phenylquinoxaline 1,4-dioxide

    Compound Description: This compound is identified as a radiosensitizer, meaning it enhances the sensitivity of cancer cells to radiation therapy. [] Research suggests it exhibits this effect under both oxic and hypoxic conditions, potentially through multiple mechanisms. [, ] One study investigated the role of DNA damage signaling pathways in its radiosensitizing effects. [] Further research explored its mechanisms of hypoxia selectivity and DNA damage in human colon cancer cells. []

2-Benzoyl-6,7-dichloro-3-phenylquinoxaline 1,4-dioxide

    Compound Description: This compound is highlighted for its potential as a radiosensitizer. Studies indicate it demonstrates radiosensitization capabilities under both oxic and hypoxic conditions. [] Research has investigated its mechanisms of action, focusing on hypoxia selectivity and DNA damage induction in human colon cancer cells. []

6,7-Dichloro-2(1H)-oxoquinoline-3-phosphonic acid

    Compound Description: This compound acts as a potent and selective antagonist of the AMPA/kainate receptors, which are involved in excitatory neurotransmission. [] Unlike some AMPA/kainate antagonists, it demonstrates good water solubility and displays an appealing pharmacological profile. Compared to the reference AMPA antagonist NBQX, it exhibits lower in vitro potency but comparable in vivo efficacy in the audiogenic seizures model. [] Notably, it is active following both intraperitoneal and oral administration. [] This compound also exhibits neuroprotective effects in a gerbil global ischemia model. []

6,7-Dichloroquinoxaline-2,3-dione (DCQX)

    Compound Description: DCQX functions as a competitive antagonist specific to the strychnine-insensitive glycine binding sites on the NMDA receptor complex. [] Studies demonstrate its ability to abolish [3H]glycine binding without affecting [3H]glutamate or -3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate binding. [] This selectivity for glycine binding sites distinguishes it from other NMDA receptor antagonists.

6,7-Dichloro-1,3-dimethyllumazine

    Compound Description: This compound serves as a versatile starting material in various chemical reactions, particularly those involving nucleophilic substitution at the 6- and 7-positions. [, ] It readily reacts with sulfur nucleophiles under mild conditions to yield corresponding 6-mercapto derivatives. [] It also undergoes nucleophilic displacement with primary and secondary amines. [] This reactivity makes it a valuable building block for synthesizing a diverse range of lumazine derivatives.

6-Chloro-7-O-, S- and N-substituted-1,3-dimethyllumazines

    Compound Description: This group of compounds represents a series of derivatives where the 7-position of 6-chloro-1,3-dimethyllumazine is modified with various oxygen, sulfur, and nitrogen-containing substituents. [] These modifications likely influence the reactivity and physicochemical properties of the resulting compounds.

Properties

CAS Number

149366-37-0

Product Name

6,7-Dichloro-3-styrylquinoxalin-2-ol

IUPAC Name

6,7-dichloro-3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

InChI

InChI=1S/C16H10Cl2N2O/c17-11-8-14-15(9-12(11)18)20-16(21)13(19-14)7-6-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b7-6+

InChI Key

AREPENUMZNAUTL-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3NC2=O)Cl)Cl

Synonyms

6,7-Dichloro-3-styryl-quinoxalin-2-ol

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3NC2=O)Cl)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.